

solubility of 1-Boc-3-methoxy-piperidin-4-ylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Boc-3-methoxy-piperidin-4-ylamine

Cat. No.: B1373394

[Get Quote](#)

An In-depth Technical Guide to the Solubility Profile of **1-Boc-3-methoxy-piperidin-4-ylamine**

Abstract

This technical guide provides a comprehensive analysis of the solubility of **1-Boc-3-methoxy-piperidin-4-ylamine**, a substituted piperidine derivative of significant interest in medicinal chemistry. As direct experimental solubility data for this compound is not extensively published, this document synthesizes information from foundational chemical principles, analysis of its constituent functional groups, and in silico predictions of its key physicochemical properties. We present a detailed examination of the structural features influencing its solubility, including the lipophilic Boc-protecting group, the basic primary amine, and the methoxy substituent. This guide offers predicted values for properties such as pKa, LogP, and aqueous solubility. Furthermore, it provides detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, designed to equip researchers in drug discovery and development with the necessary tools for empirical validation.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved pharmaceuticals.^[1] Its three-dimensional, chair-like conformation provides a versatile framework for orienting functional

groups in precise vectors, enabling optimal interactions with biological targets.[\[2\]](#) The inclusion of a piperidine core can impart desirable physicochemical properties to a drug candidate, including modulation of solubility, lipophilicity, and metabolic stability.[\[3\]](#)

Structural Overview of 1-Boc-3-methoxy-piperidin-4-ylamine

1-Boc-3-methoxy-piperidin-4-ylamine (Molecular Formula: $C_{11}H_{22}N_2O_3$, Molecular Weight: 230.31 g/mol) is a multifunctional building block.[\[4\]](#) Its structure is characterized by three key features that dictate its chemical behavior and solubility:

- A Piperidine Core: A saturated heterocycle that provides a robust, non-aromatic scaffold.[\[5\]](#)
- A Boc-Protecting Group: A tert-butyloxycarbonyl group attached to the piperidine nitrogen. This bulky, lipophilic group masks the basicity of the ring nitrogen and significantly influences the molecule's overall solubility profile.[\[6\]](#)[\[7\]](#)
- Substituents at C3 and C4: A primary amine (-NH₂) at the 4-position, which acts as a key basic center and a potent hydrogen bond donor, and a methoxy group (-OCH₃) at the 3-position, which can act as a hydrogen bond acceptor.[\[8\]](#)[\[9\]](#)

Figure 1: Key Functional Groups Influencing Solubility

The Foundational Role of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical property that must be evaluated in the earliest stages of drug discovery.[\[10\]](#) Poor solubility can severely hamper drug development, leading to low bioavailability, unreliable results in biological assays, and challenges in formulation.[\[11\]](#)[\[12\]](#)

Impact on Bioavailability and Efficacy

For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[\[13\]](#) A compound with poor aqueous solubility will exhibit a slow dissolution rate, which can lead to incomplete absorption and highly variable patient exposure, ultimately rendering an otherwise potent compound ineffective.[\[10\]](#)

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is crucial to distinguish between two primary types of solubility measurements used in drug discovery:

- Kinetic Solubility: This measures the concentration of a compound upon its rapid precipitation from a stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput assessment used early in discovery to flag potentially problematic compounds. [\[12\]](#)[\[14\]](#) However, because this method can lead to supersaturated solutions, it may overestimate the true solubility.[\[6\]](#)
- Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., 24 hours).[\[15\]](#) It is determined using the solid, crystalline form of the compound and is essential for lead optimization and pre-formulation studies.[\[6\]](#)

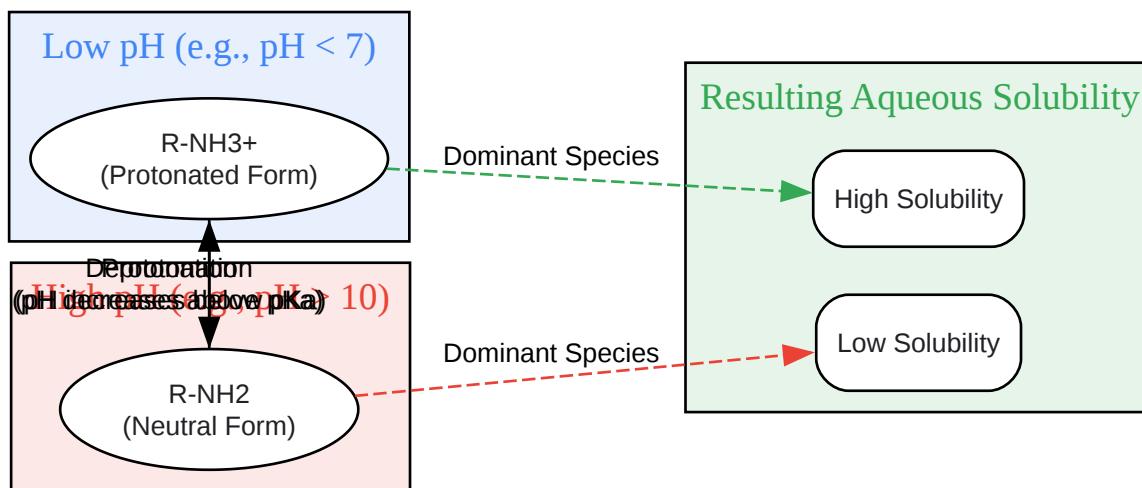
Physicochemical Drivers of Solubility for 1-Boc-3-methoxy-piperidin-4-ylamine

The solubility of this molecule is a complex interplay between its various functional groups and their interactions with the solvent.

Structural and Functional Group Analysis

- Boc Group: The tert-butoxycarbonyl group is large and nonpolar, making it the primary contributor to the molecule's lipophilicity (tendency to dissolve in fats and nonpolar solvents). This group will significantly decrease the molecule's solubility in aqueous media compared to an unprotected piperidine.[\[6\]](#)
- 4-Amino Group: The primary amine is a strong base. At physiological pH and below, this group will be predominantly protonated (-NH₃⁺). This positive charge dramatically increases the molecule's polarity and its ability to interact with water, thereby greatly enhancing aqueous solubility.[\[9\]](#)

- **Methoxy Group:** The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.^[8] While this can contribute favorably to interactions with protic solvents like water, the attached methyl group adds to the molecule's nonpolar surface area. The overall impact of the methoxy group is generally less pronounced than that of the Boc or amino groups.
- **Piperidine Ring:** The underlying piperidine scaffold has a degree of polarity due to the nitrogen atom and is miscible with water in its unprotected form.^[16]


Predicted Physicochemical Properties

As experimental data is not readily available, key physicochemical properties have been calculated using established computational models. These *in silico* predictions provide a valuable starting point for experimental design.

Property	Predicted Value	Implication for Solubility	Source
pKa (most basic)	8.8 ± 0.2	The 4-amino group is the primary basic center. The molecule will be >99% protonated at pH < 6.8 and significantly soluble in acidic conditions.	[12]
LogP	1.4 ± 0.3	Indicates moderate lipophilicity. The compound is expected to have a balance of aqueous and organic solubility.	[12]
Aqueous Solubility (LogS)	-2.5 ± 0.5	Predicts a solubility of ~200 mg/L (~0.87 mM) for the neutral form. Actual solubility will be much higher at lower pH.	[12]
Polar Surface Area (PSA)	64.9 Å ²	Suggests good potential for membrane permeability.	[3]

The Critical Influence of pH

The pKa of the 4-amino group is the single most important determinant of the aqueous solubility of **1-Boc-3-methoxy-piperidin-4-ylamine**. Based on the Henderson-Hasselbalch equation, the solubility of this compound will increase exponentially as the pH of the solution drops below its pKa of ~8.8.

[Click to download full resolution via product page](#)

Figure 2: pH-Dependent Equilibrium and Its Effect on Solubility

Predicted Solubility Profile Aqueous Solubility

- Acidic Conditions (pH 1-5): Expected to be highly soluble due to complete protonation of the 4-amino group.
- Neutral Conditions (pH 7.4): Expected to be moderately soluble, with a significant portion of the molecules still in the protonated, soluble form.
- Basic Conditions (pH > 10): Expected to have low solubility, as the compound will be predominantly in its neutral, more lipophilic form.

Solubility in Organic Solvents

Based on the properties of Boc-protected amines, the following solubility profile in common organic solvents can be anticipated.^[6]

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Chlorinated	Dichloromethane (DCM), Chloroform	High	Good solvation of both polar and nonpolar moieties.
Ethers	Tetrahydrofuran (THF), Diethyl ether	High	Effective at solvating the lipophilic Boc group and piperidine ring.
Polar Aprotic	Acetonitrile (ACN), DMSO	Moderate to High	The carbamate and methoxy groups interact well with these solvents.
Alcohols	Methanol, Ethanol	Moderate to High	Capable of hydrogen bonding with the amine and methoxy groups.
Nonpolar	Hexanes, Toluene	Low	Insufficient polarity to effectively solvate the amine and carbamate groups.

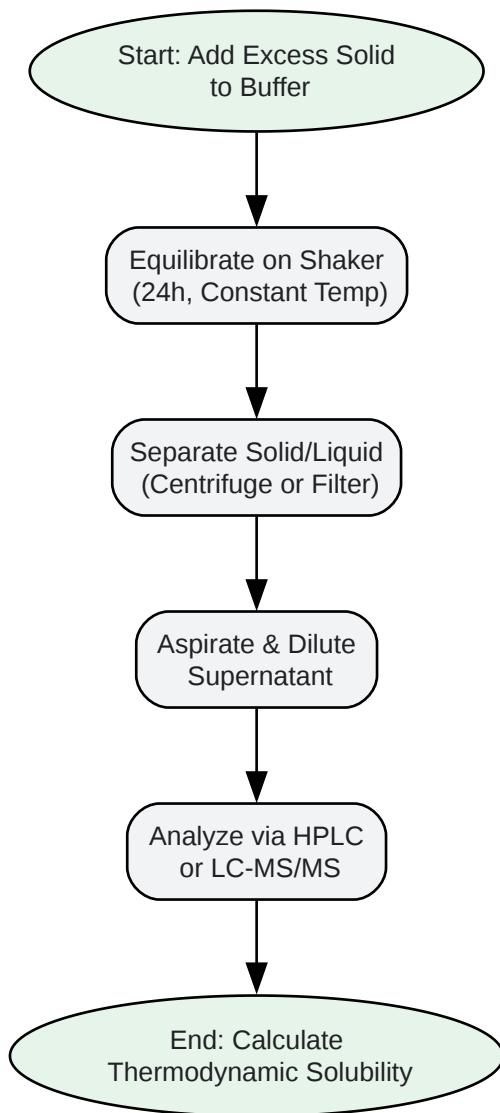
Gold-Standard Methodologies for Experimental Solubility Determination

To move from prediction to empirical data, standardized protocols are essential. The following methods represent industry best practices for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the definitive approach for measuring equilibrium solubility and is crucial for lead optimization.[\[8\]](#)

Objective: To determine the maximum equilibrium concentration of **1-Boc-3-methoxy-piperidin-4-ylamine** in a specific buffer.


Materials:

- Crystalline solid of **1-Boc-3-methoxy-piperidin-4-ylamine**
- Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Glass vials with screw caps
- Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)
- Centrifuge or filtration device (e.g., 0.45 µm PTFE syringe filters)
- Analytical instrument (HPLC-UV or LC-MS/MS)
- Volumetric flasks and appropriate organic solvent for stock solution preparation

Procedure:

- Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume of the test buffer (e.g., 1 mL). The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.
- Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature. Allow the samples to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.
- Phase Separation: After incubation, carefully remove the vials. Separate the undissolved solid from the saturated solution by either centrifuging the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filtering the supernatant through a chemical-resistant filter. This step is critical to avoid inflating the solubility measurement with suspended solid particles.
- Quantification: Carefully aspirate an aliquot of the clear supernatant.
- Dilution: Dilute the supernatant with a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration that falls within the linear range of the analytical standard curve.

- Analysis: Analyze the diluted sample using a validated HPLC or LC-MS/MS method to determine the compound's concentration.
- Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

[Click to download full resolution via product page](#)

Figure 3: Workflow for Shake-Flask Thermodynamic Solubility Assay

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is ideal for screening large numbers of compounds in early discovery.[14]

Objective: To rapidly estimate the solubility of a compound upon precipitation from a DMSO stock solution.

Materials:

- 10 mM stock solution of the compound in 100% DMSO
- Aqueous buffer (e.g., PBS, pH 7.4)
- 96-well microplates (one for dilution, one for the assay)
- Automated liquid handler or multichannel pipettes
- Plate shaker
- Nephelometer or plate reader capable of UV-Vis spectroscopy
- 96-well filter plate (for UV-Vis method)

Procedure (Nephelometry Method):

- Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
- Compound Addition: Using a liquid handler, add a small volume of the 10 mM DMSO stock solution to the buffer (final DMSO concentration should be $\leq 1\%$). This rapid change in solvent polarity induces precipitation for poorly soluble compounds.
- Incubation: Place the plate on a shaker for a set period (e.g., 1-2 hours) at room temperature.
- Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.

Practical Implications and Conclusion

The analysis of **1-Boc-3-methoxy-piperidin-4-ylamine** indicates it is a moderately lipophilic molecule with a strongly basic center, making its aqueous solubility highly dependent on pH.

Researchers can expect high solubility in acidic environments typical of early-stage formulation or in vitro assays conducted at low pH. As the environment approaches physiological and basic pH, solubility will decrease, a critical consideration for predicting oral absorption and for designing purification strategies (e.g., liquid-liquid extraction). The predicted solubility in a range of organic solvents suggests flexibility in selecting systems for chemical synthesis and reaction workups. The experimental protocols provided herein offer a clear path for researchers to validate these predictions and generate the robust, empirical data required for confident decision-making in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 57415840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molinspiration Cheminformatics [molinspiration.com]
- 4. bocsci.com [bocsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. On-line Software [vcclab.org]
- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 11. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 12. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [solubility of 1-Boc-3-methoxy-piperidin-4-ylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1373394#solubility-of-1-boc-3-methoxy-piperidin-4-ylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com